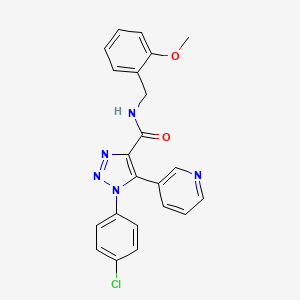

1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 4-chlorophenyl group at position 1, a pyridin-3-yl substituent at position 5, and a 2-methoxybenzylamine moiety linked via the carboxamide group. This compound belongs to a class of molecules designed to modulate biological targets such as kinases or receptors, leveraging the triazole core’s ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-30-19-7-3-2-5-15(19)14-25-22(29)20-21(16-6-4-12-24-13-16)28(27-26-20)18-10-8-17(23)9-11-18/h2-13H,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIRYOAMOUBIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

-

Formation of the Triazole Ring:

- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be derived from 4-chlorophenyl azide, and the alkyne can be a pyridin-3-yl acetylene derivative.

- Reaction conditions: The cycloaddition is often catalyzed by copper(I) salts (CuAAC) and carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst in ethanol at room temperature.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its role in biological activity and drug design. Its molecular structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 354.81 g/mol

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit potent anticancer properties. For instance, studies have shown that triazole-based compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound discussed has been evaluated for its cytotoxic effects against breast and colon cancer cells, demonstrating significant potential as an anticancer agent .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. The compound has been tested against a range of bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a candidate for further development as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. In vitro experiments have demonstrated its ability to reduce inflammatory markers in cell cultures, suggesting that it could be beneficial in treating inflammatory diseases such as arthritis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The presence of the chlorophenyl and pyridinyl groups can enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, synthetic pathways, and biological activities.

Structural Analogs with Antitumor Activity

Key Compounds :

Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Structural Difference : Replaces the carboxamide group with an ethyl ester.

- Activity : Exhibited 70.94% growth inhibition (GP) against NCI-H522 lung cancer cells, suggesting that ester derivatives retain moderate activity but may lack the enhanced binding affinity conferred by carboxamide groups .

1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Structural Difference: Contains a trifluoromethyl group at position 5 and a thienopyrimidine-linked aryl group. Activity: A selective c-Met inhibitor with broad-spectrum antitumor activity (IC₅₀ < 1 µM in MCF-7, HepG2, and A549 cells). The trifluoromethyl group enhances metabolic stability compared to pyridinyl substituents .

Table 1: Antitumor Activity of Triazole Derivatives

Multi-Target Kinase Inhibitors

Key Compounds :

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-(2,6-difluoro-3-(methylsulfonamido)phenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (3b) Structural Difference: Incorporates a benzyloxy-isopropylphenyl group and a sulfonamido substituent. Activity: Dual Hsp90/B-Raf/PDHK1 inhibitor with nanomolar potency, highlighting the role of bulky aromatic groups in multi-target engagement .

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15d)

- Structural Difference : Fuses an imidazopyridine core with a triazole-chlorophenyl system.

- Activity : Constitutive androstane receptor (CAR) agonist (EC₅₀ = 0.8 µM), demonstrating the versatility of triazole-heteroaryl hybrids in receptor modulation .

Table 2: Kinase/Receptor Modulation by Triazole Derivatives

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide , commonly referred to as compound 1 , belongs to the class of 1,2,3-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15ClN6O

- Molecular Weight : 342.79 g/mol

- Structure : The compound features a triazole ring linked to a carboxamide group and aromatic substituents that enhance its biological activity.

Biological Activity Overview

Compound 1 exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that compound 1 possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Compound 1 has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Furthermore, it has been shown to block the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Neuroprotective Properties

In neuropharmacological studies, compound 1 exhibited neuroprotective effects against oxidative stress-induced neuronal damage. It demonstrated a capacity to reduce reactive oxygen species (ROS) levels and prevent apoptosis in neuronal cell lines . Additionally, it showed promising results in improving cognitive function in animal models of Alzheimer's disease by inhibiting amyloid-beta aggregation.

The biological activities of compound 1 can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compound 1 acts as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects .

- Modulation of Signaling Pathways : The inhibition of NF-κB signaling plays a critical role in its anti-inflammatory activity .

Study 1: Anticancer Efficacy

A study involving compound 1 tested its efficacy against human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 12 µM, showcasing its potential as a therapeutic agent against breast cancer. Mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway .

Study 2: Neuroprotective Effects

In an experimental model using SH-SY5Y neuroblastoma cells exposed to amyloid-beta toxicity, compound 1 demonstrated significant neuroprotection at concentrations up to 50 µM. It reduced cell death by approximately 40% compared to control groups and improved cell viability through its antioxidant properties .

Data Summary

| Biological Activity | Observed Effect | IC50 Value |

|---|---|---|

| Anticancer (MCF-7 Cells) | Induces apoptosis | ~12 µM |

| Anti-inflammatory | Inhibits TNF-α production | Not specified |

| Neuroprotection | Reduces oxidative stress | ~50 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology : The compound can be synthesized via multi-step protocols involving condensation and cyclization reactions. For example, analogous pyrazole carboxamides are synthesized by reacting substituted anilines with isocyanides to form intermediates, followed by azide cyclization (click chemistry) to generate the triazole core . Key steps include:

- Step 1 : Formation of the carboximidoyl chloride intermediate from 4-chloroaniline and 2-methoxybenzyl isocyanide.

- Step 2 : Cyclization with sodium azide under controlled conditions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition).

- Step 3 : Purification via column chromatography and crystallization for structural validation .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : X-ray diffraction (XRD) is the gold standard. Single crystals are grown via slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO or DMF). Diffraction data collected at low temperatures (e.g., 100 K) can resolve monoclinic systems (space group P2₁/c) with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, and β = 92.003° . Software like SHELX or Olex2 is used for refinement.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) .

- IR : Peaks at ~1650 cm (amide C=O) and ~2100 cm (triazole C-N) validate functional groups .

- HRMS : Accurate mass determination to distinguish from regioisomers .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with cannabinoid receptors (e.g., CB1)?

- Methodology :

- Conformational Analysis : Use semi-empirical methods (e.g., AM1) to identify stable conformers of the compound, focusing on the pyrazole C3 substituent and N1 aromatic ring .

- Pharmacophore Mapping : Align the compound’s protonated form with agonists like CP55244 and WIN55212-2 to identify shared steric/electrostatic features .

- 3D-QSAR : Apply Comparative Molecular Field Analysis (CoMFA) to correlate structural variations (e.g., C5 aromatic ring substitution) with binding affinity (K) data from competitive displacement assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Receptor Subtype Analysis : Test activity against CB1 vs. CB2 receptors using radioligand binding assays (e.g., displacement of ) to clarify selectivity .

- Experimental Replication : Control variables such as solvent (DMSO concentration), membrane preparation protocols, and ligand purity .

- Meta-Analysis : Compare data across studies with standardized IC normalization and statistical validation (e.g., ANOVA) .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the pyridin-3-yl or methoxybenzyl positions to enhance aqueous solubility .

- Prodrug Design : Mask the carboxamide group with ester or glycoside moieties for improved intestinal absorption .

- In Silico Screening : Use tools like SwissADME to predict logP, permeability, and metabolic stability .

Q. How do substituents on the triazole ring influence antagonistic vs. inverse agonist activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations at the C3 (carboxamide) and C5 (pyridin-3-yl) positions.

- Functional Assays : Measure cAMP accumulation in CB1-transfected cells to distinguish inverse agonism (basal activity suppression) from neutral antagonism .

- Electrostatic Profiling : Compare CoMFA contour maps to identify substituents that enhance steric bulk (antagonism) vs. hydrogen bonding (agonist-like effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.